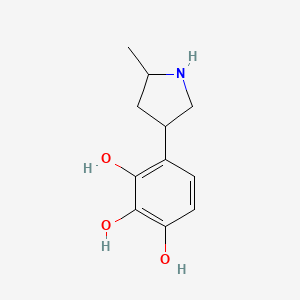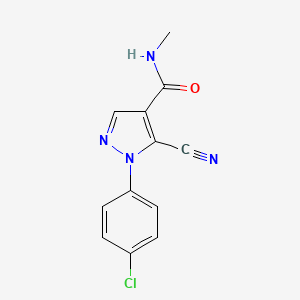![molecular formula C6H4N2O B12869864 Isoxazolo[5,4-B]pyridine CAS No. 272-03-7](/img/structure/B12869864.png)
Isoxazolo[5,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo[5,4-B]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring. This compound and its derivatives are known for their high biological potential, exhibiting a wide range of pharmacological activities, including antitumor and pesticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-B]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method is the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions, resulting in substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like pyridine or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted isoxazolopyridines .
Wissenschaftliche Forschungsanwendungen
Isoxazolo[5,4-B]pyridine has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: This compound derivatives are used in agrochemistry as pesticides and herbicide antidotes.
Wirkmechanismus
The mechanism of action of Isoxazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Other derivatives may act as inhibitors of cytochrome P450 enzymes, affecting the biosynthesis of hormones .
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[5,4-B]pyridine can be compared with other similar heterocyclic compounds, such as Isoxazolo[4,5-B]pyridine and Imidazo[4,5-B]pyridine. These compounds share structural similarities but differ in their biological activities and applications. For example:
Isoxazolo[4,5-B]pyridine: Known for its antibacterial and anticancer properties.
Imidazo[4,5-B]pyridine: Used in the synthesis of pharmaceuticals and exhibits various biological activities.
Eigenschaften
CAS-Nummer |
272-03-7 |
|---|---|
Molekularformel |
C6H4N2O |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H |
InChI-Schlüssel |
DITTYRBIXKVOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)ON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)










![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
